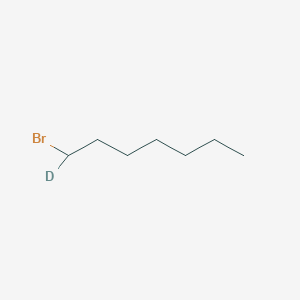

1-Bromoheptane-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1-deuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314900 | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38007-40-8 | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38007-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane-1-d, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoheptane-d1: Chemical Properties and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of 1-Bromoheptane-d1. This deuterated compound is a valuable tool in various research and development settings, particularly in quantitative analyses where it serves as an internal standard.

Core Chemical Properties and Specifications

This compound, also known as n-heptyl-d1 bromide, is a saturated alkyl halide where one deuterium (B1214612) atom is substituted at the C1 position. This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification. While specific experimental data for the deuterated form is limited, the physical properties are closely approximated by the non-deuterated 1-bromoheptane.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | n-Heptyl-d1 bromide, 1-bromo-1-deuterioheptane |

| Molecular Formula | C₇H₁₄DBr |

| Molecular Weight | Approximately 180.10 g/mol |

| CAS Number | 38007-40-8 |

| Isotopic Enrichment | Typically ≥99 atom % D |

Table 2: Physical and Chemical Specifications (Approximated from 1-Bromoheptane)

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | ~180 °C |

| Melting Point | ~-58 °C |

| Density | ~1.14 g/mL at 25 °C |

| Refractive Index | ~1.4499 at 20 °C |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Safety and Handling

As with its non-deuterated analog, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. It is considered a flammable liquid and vapor. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: Hazard Information for 1-Bromoheptane (as a proxy)

| Hazard | Description |

| GHS Pictogram | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol for its use in quantifying a target analyte in a biological matrix.

Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

1. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Working Solutions: Prepare a series of working standard solutions of the analyte at various concentrations by diluting the analyte stock solution. Prepare a working solution of the this compound internal standard (IS) at a fixed concentration.

-

Calibration Curve and QC Samples: Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a calibration curve with at least 5-7 concentration levels. Prepare at least three levels of QC samples (low, medium, and high) in the same biological matrix.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the calibration standard, QC sample, or unknown sample, add a fixed volume of the this compound working solution.

-

Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol, often containing 0.1% formic acid) to the sample.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column). Use a suitable mobile phase gradient to achieve chromatographic separation of the analyte and the internal standard from matrix components.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the analyte and one for this compound.

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quality Control of this compound

A Technical Guide to 1-Bromoheptane-d1: Physical Properties for Experimental Design

For researchers, scientists, and professionals in drug development, a precise understanding of the physical and chemical properties of reagents is paramount for successful experimental design. This guide provides an in-depth overview of the physical properties of 1-bromoheptane-d1, alongside relevant experimental protocols and reaction mechanisms. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated analog, 1-bromoheptane (B155011), offer a close approximation for practical applications.

Physical Properties

The primary difference between this compound and 1-bromoheptane is the presence of a deuterium (B1214612) atom at the C1 position, which results in a slight increase in molecular weight. Other physical properties such as boiling point, melting point, density, and refractive index are expected to be very similar to the non-deuterated compound.

| Property | This compound | 1-Bromoheptane |

| Molecular Formula | C₇H₁₄DBr | C₇H₁₅Br |

| Molecular Weight | 180.11 g/mol [1] | 179.10 g/mol |

| Boiling Point | No experimental data available | 180 °C[2][3] |

| Melting Point | No experimental data available | -58 °C[2][3] |

| Density | No experimental data available | 1.14 g/mL at 25 °C |

| Refractive Index | No experimental data available | n20/D 1.4499 |

| Appearance | - | Clear, colorless to pale yellow liquid[3] |

| Solubility | - | Immiscible with water.[4] |

Experimental Protocols

Synthesis of 1-Bromoheptane from 1-Heptanol (B7768884)

A common method for the synthesis of 1-bromoheptane involves the nucleophilic substitution of the hydroxyl group in 1-heptanol with a bromine atom.[3] This reaction is typically carried out using a brominating agent such as hydrobromic acid.

Methodology:

-

To a flask containing 1-heptanol, add a solution of hydrobromic acid (HBr).

-

The mixture is heated under reflux for several hours to drive the reaction to completion.

-

After cooling, the organic layer is separated, washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The crude 1-bromoheptane is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification is achieved by fractional distillation to yield pure 1-bromoheptane.

The synthesis of this compound would follow a similar procedure, starting with 1-heptanol-1-d1.

Nucleophilic Substitution Reaction: SN2 Mechanism

1-Bromoheptane, being a primary alkyl halide, readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is displaced in a single, concerted step.

Methodology:

-

Dissolve 1-bromoheptane in a suitable aprotic polar solvent (e.g., acetone (B3395972) or DMSO).

-

Add the desired nucleophile (e.g., sodium iodide, sodium cyanide, or an alkoxide).

-

The reaction mixture is stirred, and the temperature may be adjusted to control the reaction rate.

-

The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product is isolated by extraction and purified by distillation or chromatography.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]

- 3. nbinno.com [nbinno.com]

- 4. Solved In the reaction of 1-bromoheptane with sodium | Chegg.com [chegg.com]

- 5. Solved In the reaction of 1-bromoheptane with sodium | Chegg.com [chegg.com]

Synthesis and Purification of 1-Bromoheptane-d1: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of 1-bromoheptane-d1, a deuterated alkyl halide valuable for isotopic labeling in research and drug development. The introduction of a deuterium (B1214612) atom at the first position of the heptyl chain allows for mechanistic studies, metabolic tracking, and the potential alteration of pharmacokinetic profiles of molecules into which it is incorporated. This document provides a comprehensive two-step synthetic pathway, purification protocols, and expected analytical data to aid researchers in the successful preparation of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the deuterated alcohol precursor, 1-deutero-1-heptanol. The subsequent step is the bromination of this alcohol to yield the desired this compound.

Step 1: Synthesis of 1-Deutero-1-heptanol

The introduction of the deuterium atom at the C1 position is accomplished by the reduction of heptanal (B48729) using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are suitable reagents for this transformation.

Experimental Protocol: Reduction of Heptanal to 1-Deutero-1-heptanol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of heptanal in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cooling: The flask is cooled to 0 °C using an ice bath.

-

Addition of Reducing Agent: A solution of lithium aluminum deuteride (LiAlD₄) in dry THF is added dropwise to the stirred solution of heptanal. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until all the heptanal has been consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 1-deutero-1-heptanol is purified by fractional distillation.

Quantitative Data (Expected)

| Parameter | Value |

| Starting Material | Heptanal |

| Reducing Agent | Lithium Aluminum Deuteride (LiAlD₄) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Expected Yield | >90% |

| Expected Purity | >98% |

| Isotopic Enrichment | >98% (dependent on the purity of LiAlD₄) |

Note: Specific yields and purity should be determined empirically.

Step 2: Bromination of 1-Deutero-1-heptanol

The conversion of the deuterated alcohol to the corresponding bromoalkane can be achieved via a nucleophilic substitution reaction. A common and effective method involves the use of hydrogen bromide generated in situ from sodium bromide and sulfuric acid. This reaction proceeds via an Sₙ2 mechanism, which will result in inversion of configuration if a stereocenter were present.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with sodium bromide and water. The flask is cooled in an ice bath.

-

Addition of Alcohol and Acid: 1-Deutero-1-heptanol is added to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours.

-

Distillation: The apparatus is arranged for distillation, and the crude this compound is distilled from the reaction mixture.

-

Workup and Purification: The distillate is transferred to a separatory funnel and washed sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol and ether byproducts), water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Final Purification: The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation to yield pure this compound.

Quantitative Data (Expected)

| Parameter | Value |

| Starting Material | 1-Deutero-1-heptanol |

| Reagents | Sodium Bromide, Sulfuric Acid |

| Reaction Temperature | Reflux |

| Expected Yield | 70-80% |

| Expected Purity | >99% |

| Isotopic Enrichment | >98% (minimal isotopic scrambling expected) |

Note: Specific yields and purity should be determined empirically.

Logical Workflow and Diagrams

The overall process for the synthesis of this compound can be visualized as a two-stage workflow.

Caption: Overall synthetic workflow for this compound.

The purification process for the crude this compound involves a series of washing steps to remove impurities.

Caption: Purification workflow for this compound.

Analytical Characterization

The successful synthesis and purity of this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | The triplet corresponding to the -CH₂Br protons in non-deuterated 1-bromoheptane (B155011) will be significantly reduced or absent. A multiplet for the -CHDBr proton may be observed. The other signals of the heptyl chain will remain. |

| ¹³C NMR | The signal for the C1 carbon will be a triplet due to C-D coupling. The chemical shifts of the other carbons will be largely unaffected. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the mass of C₇H₁₄DBr, which is one mass unit higher than that of non-deuterated 1-bromoheptane. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be present. |

| FT-IR | The C-D stretching vibration will be observed around 2100-2200 cm⁻¹. |

This technical guide provides a robust framework for the synthesis and purification of this compound for research purposes. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources, with careful monitoring of reaction progress and rigorous analytical characterization of the final product.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 1-Bromoheptane-d1

For researchers, scientists, and professionals in drug development, the precise understanding and application of isotopically labeled compounds are paramount. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of 1-Bromoheptane-d1, a deuterated analog of the versatile alkyl halide. This document outlines the synthesis, analytical methodologies for purity assessment, and the critical distinction between isotopic enrichment and species abundance, offering a comprehensive resource for utilizing this compound with confidence.

Understanding Isotopic Purity and Enrichment

In the context of deuterated compounds like this compound, it is crucial to differentiate between two key terms: isotopic enrichment and isotopic purity (often used interchangeably with species abundance).

-

Isotopic Enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a designated atomic position. For instance, a batch of this compound with a 99 atom % D enrichment at the C1 position signifies that for every 100 molecules, 99 of them will have a deuterium (B1214612) atom at that specific site, while one will have a hydrogen atom.

-

Isotopic Purity (Species Abundance) describes the percentage of molecules in the entire sample that have the desired isotopic composition. Due to the statistical nature of isotopic incorporation during synthesis, a 99% isotopic enrichment does not equate to 99% of the molecules being the d1 species. There will be a distribution of isotopologues, which are molecules that differ only in their isotopic composition.

This distinction is critical for applications where the exact isotopic composition can influence reaction kinetics, metabolic pathways, or analytical quantification.[1]

Synthesis of this compound

The synthesis of this compound typically follows a nucleophilic substitution reaction, analogous to the synthesis of its non-deuterated counterpart. The process involves the conversion of a deuterated precursor, heptan-1-d1-ol, to the corresponding alkyl bromide.

A common synthetic route is the reaction of heptan-1-d1-ol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of HBr, often generated in situ from sodium bromide and sulfuric acid, is a widely adopted method.

Below is a diagram illustrating the general synthetic pathway.

Experimental Protocol: Synthesis via HBr

This protocol is adapted from the general synthesis of primary alkyl bromides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium bromide (1.2 eq) and water. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add heptan-1-d1-ol (1.0 eq) to the flask. While maintaining the cold temperature, cautiously add concentrated sulfuric acid (1.2 eq) dropwise with vigorous stirring.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is typically refluxed for 4-6 hours to ensure complete conversion.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Distillation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield pure this compound.

Quantitative Data and Analysis

The isotopic purity and enrichment of this compound are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize typical quantitative data for commercially available this compound and the calculated species abundance based on a given isotopic enrichment.

| Parameter | Specification |

| Chemical Formula | C₇H₁₄DBr |

| Molecular Weight | 180.11 g/mol |

| Isotopic Enrichment (at C1) | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% |

| Table 1: Typical Specifications for this compound. |

| Isotopologue | Species Abundance (%) |

| d1 (C₇H₁₄DBr) | 99.00% |

| d0 (C₇H₁₅Br) | 1.00% |

| Table 2: Calculated Species Abundance for this compound with 99% Isotopic Enrichment. |

Note: The species abundance is calculated assuming the enrichment is exactly 99.0%. The d0 isotopologue represents the non-deuterated impurity.

Experimental Protocols for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of this compound. By comparing the integral of the residual proton signal at the deuterated position with the integrals of other non-deuterated protons in the molecule, the percentage of deuterium incorporation can be accurately calculated. Both ¹H NMR and ²H NMR can be utilized.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software. Perform phasing and baseline correction to ensure accurate integration.

-

Integration and Calculation: Integrate the residual proton signal corresponding to the C1 position (a triplet around 3.4 ppm). Integrate a well-resolved non-deuterated proton signal (e.g., the methyl protons at C7, a triplet around 0.9 ppm). The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [1 - (Integral of C1-H / (Integral of C7-H₃ / 3))] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to determine the isotopic distribution (species abundance) and to confirm the molecular weight of this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the mass-to-charge ratio of the eluting compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Bromoheptane.

-

Examine the mass spectrum of this peak. The molecular ion region will show two clusters of peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

For this compound, the molecular ion (M⁺) will be at m/z 180 and 182 (for the d1 species). The non-deuterated impurity (d0) will have its molecular ion at m/z 179 and 181.

-

The isotopic purity is determined by comparing the relative abundance of the molecular ion of the d1 species to that of the d0 species.

-

Conclusion

The accurate determination of isotopic purity and enrichment of this compound is essential for its effective use in research and development. This guide has provided a comprehensive overview of the synthesis, key definitions, and detailed analytical protocols using NMR and GC-MS. By adhering to these methodologies, researchers can ensure the quality and reliability of their isotopically labeled materials, leading to more accurate and reproducible scientific outcomes.

References

1-Bromoheptane-d1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromoheptane-d1, a deuterated form of 1-bromoheptane. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and pharmacokinetic studies.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical properties.

| Property | Value | Citations |

| CAS Number | 38007-40-8 | [1][2][3] |

| Molecular Weight | 180.10 g/mol | [1][3] |

| Alternate Molecular Weight | 180.11 g/mol | [2] |

| Molecular Formula | C₇H₁₄DBr | [1] |

| Synonyms | n-Heptyl bromide-d1, 1-Bromoheptane-1-d1 | [1][2][4] |

| Isotopic Enrichment | 99 atom % D | [4] |

Applications in Research and Development

This compound is primarily utilized as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The presence of deuterium (B1214612) provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.

Furthermore, the incorporation of deuterium into molecules is a strategy employed in drug development to investigate the pharmacokinetic and metabolic profiles of drug candidates.[1] Deuteration can sometimes lead to altered metabolic pathways and improved pharmacokinetic properties.

Experimental Protocol: Use as an Internal Standard in LC-MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological sample.

Objective: To accurately quantify the concentration of a target analyte in a plasma sample.

Materials:

-

This compound (Internal Standard, IS)

-

Target Analyte

-

Control plasma

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

LC-MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in ACN at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (IS) in ACN at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution with ACN to prepare a series of working solutions for the calibration curve.

-

Spike a known volume of each working solution into control plasma to create calibration standards at various concentrations.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, QC, and study sample, add 150 µL of ACN containing a fixed concentration of this compound (IS).

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new plate or vials for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto the LC-MS system.

-

Develop a chromatographic method to separate the analyte and the IS.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the application of this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Logic for comparing pharmacokinetic profiles of deuterated and non-deuterated drugs.

References

A Comprehensive Technical Guide to 1-Bromoheptane-d1: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and key applications of 1-Bromoheptane-d1. The inclusion of a deuterium (B1214612) atom at the C1 position makes this compound a valuable tool in mechanistic studies, metabolic fate determinations, and as an internal standard in analytical chemistry. While many of the safety and handling protocols are similar to its non-deuterated analog, 1-bromoheptane (B155011), this guide will provide specific details where relevant, alongside experimental protocols and key reaction pathways.

Safety and Hazard Information

The safety profile of this compound is primarily derived from the data available for 1-Bromoheptane. The substitution of a single protium (B1232500) atom with deuterium is not expected to significantly alter the toxicological properties. However, standard laboratory precautions for handling flammable and irritant chemicals must be strictly followed.

Hazard Classification

1-Bromoheptane is classified as a flammable liquid and vapor. It is also known to cause skin and eye irritation and may cause respiratory irritation.

Table 1: Hazard Identification

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Table 2: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. |

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to local regulations.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Use in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

The recommended storage temperature is room temperature.

Physicochemical Properties

Table 3: Physicochemical Data of 1-Bromoheptane and this compound

| Property | 1-Bromoheptane | This compound |

| Molecular Formula | C₇H₁₅Br | C₇H₁₄DBr |

| Molecular Weight | 179.10 g/mol | 180.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -58 °C | Not specified, expected to be very similar to the non-deuterated form. |

| Boiling Point | 180 °C | Not specified, expected to be very similar to the non-deuterated form. |

| Flash Point | 60 °C (140 °F) | Not specified, expected to be very similar to the non-deuterated form. |

| Density | 1.140 g/cm³ at 25 °C | Not specified, expected to be very similar to the non-deuterated form. |

| CAS Number | 629-04-9 | 38007-40-8 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 1-bromoheptane from 1-heptanol. The starting material is 1-heptanol-d1.

Materials:

-

1-Heptanol-d1

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, cool 1 mole of 1-heptanol-d1 in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.

-

Following the addition of sulfuric acid, slowly add 1.25 moles of 48% hydrobromic acid.

-

Remove the flask from the ice bath and assemble a reflux apparatus.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After reflux, allow the mixture to cool and then set up for steam distillation.

-

Steam distill the mixture to separate the crude this compound.

-

Transfer the distillate to a separatory funnel. The organic layer (this compound) will be the lower layer.

-

Wash the organic layer twice with an equal volume of cold, concentrated sulfuric acid to remove any diheptyl ether byproduct.

-

Wash the organic layer with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the final product by simple distillation, collecting the fraction boiling around 180 °C.

Caption: Synthesis workflow for this compound.

Grignard Reaction with this compound

This compound can be used to prepare a Grignard reagent, which is a powerful nucleophile in organic synthesis.

Materials:

-

This compound

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., a ketone or aldehyde)

-

Aqueous acid solution (e.g., HCl or H₂SO₄) for workup

-

Dry glassware, dropping funnel, reflux condenser

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add a small amount of anhydrous ether or THF to the flask to cover the magnesium.

-

Dissolve this compound in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid.

-

Extract the product with ether, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography.

Caption: General workflow for a Grignard reaction using this compound.

Applications in Research and Development

Isotopic Tracer in Metabolic Studies

Deuterium-labeled compounds like this compound are invaluable as tracers in metabolic studies. The deuterium atom allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry. While 1-bromoheptane itself is not a common metabolite, its metabolic fate can be studied to understand the biotransformation of alkyl halides. A more direct application would be the use of a deuterated precursor like 1-heptanol-d1 to trace the metabolism to heptanoic acid and subsequent entry into fatty acid beta-oxidation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 1-Bromoheptane-d1 in Common Organic Solvents

Physicochemical Properties and Theoretical Solubility Framework

This compound is the deuterated form of 1-bromoheptane (B155011), where one deuterium (B1214612) atom replaces a hydrogen atom at the first position. Its molecular structure is dominated by a seven-carbon alkyl chain, making it a largely nonpolar molecule. The bromine atom introduces a degree of polarity due to the difference in electronegativity between carbon and bromine, resulting in a small dipole moment.[1] However, the overall character of the molecule remains nonpolar.

The fundamental principle governing solubility is "like dissolves like."[2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents, while exhibiting poor solubility in highly polar solvents like water. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, so the solubility of 1-bromoheptane can be used as a strong predictor for the solubility of this compound.[5]

Qualitative Solubility Data

Based on the principles of "like dissolves like" and the known properties of similar bromoalkanes, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C₆H₁₄ | Nonpolar | High |

| Toluene | C₇H₈ | Nonpolar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |

| Chloroform | CHCl₃ | Weakly Polar | High |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | High |

| Acetone | C₃H₆O | Polar Aprotic | Moderate |

| Ethanol | C₂H₅OH | Polar Protic | Moderate |

| Methanol | CH₃OH | Polar Protic | Moderate |

| Water | H₂O | Highly Polar | Insoluble[1][6][7][8] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a classical and reliable approach for determining the equilibrium solubility of a substance in a solvent.[9]

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity, anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct layer of the solute after agitation will confirm that an excess has been added.

-

Equilibrate the vials in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for initial phase separation.

-

Centrifuge the vials to facilitate the complete separation of the undissolved this compound from the saturated solvent phase.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.[2]

-

Accurately dilute the filtered aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or GC-MS system.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent to generate a calibration curve.

-

Determine the concentration of this compound in the diluted samples by comparing their instrumental response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its solubility profile can be reliably predicted based on its physicochemical properties. It is expected to be highly soluble in nonpolar and weakly polar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of this compound in organic synthesis, reaction optimization, and various stages of drug development.

References

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. education.com [education.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1-Bromoheptane CAS#: 629-04-9 [m.chemicalbook.com]

- 7. 1-Bromoheptane, CasNo.629-04-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. 629-04-9 CAS MSDS (1-Bromoheptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Use of 1-Bromoheptane-d1 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical framework. As of late 2025, published literature detailing the specific use of 1-Bromoheptane-d1 as a metabolic tracer is not available. The metabolic pathways and experimental protocols described herein are based on the known metabolism of similar compounds, such as n-heptane and other haloalkanes, and general principles of stable isotope tracer studies. This document is intended to serve as a conceptual guide for researchers considering the use of this compound in metabolic studies.

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Deuterium-labeled tracers, in particular, offer a non-radioactive method for tracking the fate of molecules in vivo and in vitro. This compound, a deuterated form of the seven-carbon alkyl halide, presents a potential tracer for studying the metabolism of lipophilic compounds and xenobiotics. Its structure allows for the investigation of metabolic processes such as oxidation and conjugation, which are critical in drug development and toxicology.

This guide provides a hypothetical framework for the use of this compound as a metabolic tracer, including potential metabolic pathways, detailed experimental protocols for its administration and analysis, and a template for the presentation of quantitative data.

Proposed Metabolic Pathways of 1-Bromoheptane (B155011)

The metabolism of 1-bromoheptane is likely to proceed through two primary pathways, based on the known biotransformation of n-heptane and short-chain bromoalkanes: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. The deuterium (B1214612) label on the first carbon (C1) can be used to trace the fate of the heptyl chain through these pathways.

Cytochrome P450-Mediated Oxidation

The initial and major route of metabolism for n-heptane is oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[1] This process can lead to the formation of various oxidized metabolites. For 1-bromoheptane, this pathway would likely involve hydroxylation at different positions along the alkyl chain, followed by further oxidation to ketones and potentially diones.

A proposed oxidative metabolic pathway is outlined below:

Glutathione Conjugation

A secondary, yet important, metabolic pathway for haloalkanes involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This is a detoxification pathway that leads to the formation of a mercapturic acid derivative that is subsequently excreted in the urine.

The proposed glutathione conjugation pathway is as follows:

Experimental Protocols

The following are generalized protocols for in vivo and in vitro studies using this compound as a tracer. These protocols would require optimization based on the specific experimental goals and model system.

In Vivo Study in a Rodent Model

Objective: To determine the pharmacokinetic profile and identify major metabolites of this compound in rats.

Materials:

-

This compound (isotopic purity >98%)

-

Vehicle for administration (e.g., corn oil)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Internal standards for quantification (e.g., 1-Bromoheptane-d15)

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

Derivatization agents (e.g., BSTFA with 1% TMCS for GC-MS analysis)

Workflow:

Procedure:

-

Dosing: Administer a single dose of this compound in corn oil to rats via oral gavage.

-

Sample Collection: Collect blood samples at specified time points. House rats in metabolic cages to collect urine and feces over 24 hours.

-

Sample Preparation:

-

Centrifuge blood samples to separate plasma.

-

To plasma, urine, and homogenized feces, add an internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent.

-

Evaporate the organic layer to dryness and reconstitute in a small volume of solvent.

-

For analysis of hydroxylated metabolites, derivatize the extracts.

-

-

GC-MS Analysis:

-

Inject the prepared samples into a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable GC column for separation of the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the parent compound and its deuterated metabolites.

-

In Vitro Study with Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound by liver microsomal enzymes.

Materials:

-

This compound

-

Rat or human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Internal standards

-

Quenching solution (e.g., acetonitrile)

Procedure:

-

Incubation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Add an internal standard and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant by LC-MS/MS or GC-MS to identify and quantify metabolites.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting pharmacokinetic and metabolite data.

Pharmacokinetic Parameters

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |

| AUC(0-t) (Area under the curve) | ng·h/mL | 8500 ± 1200 |

| t1/2 (Half-life) | h | 4.5 ± 0.8 |

| CL/F (Apparent Clearance) | L/h/kg | 0.25 ± 0.05 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 1.8 ± 0.3 |

Metabolite Quantification

Table 2: Hypothetical Concentrations of this compound and its Metabolites in Rat Urine (0-24h)

| Compound | Concentration (ng/mL) | % of Total Excreted |

| This compound (Unchanged) | 50 ± 15 | 2.5 |

| 1-Heptanol-d1-bromide | 350 ± 70 | 17.5 |

| 2-Heptanone-bromide | 200 ± 45 | 10.0 |

| N-acetyl-S-(heptyl-d1)cysteine | 1200 ± 210 | 60.0 |

| Other Oxidized Metabolites | 200 ± 50 | 10.0 |

Conclusion

This compound holds promise as a tracer for investigating the metabolism of lipophilic xenobiotics. The proposed metabolic pathways, involving both oxidation and glutathione conjugation, can be explored using the outlined experimental protocols. The use of stable isotope labeling coupled with mass spectrometry provides a powerful analytical approach for elucidating the biotransformation of this compound. Further research is required to validate these hypothetical pathways and to establish the utility of this compound in preclinical and clinical metabolic studies. The methodologies and frameworks presented in this guide offer a starting point for researchers aiming to incorporate this novel tracer into their studies of xenobiotic metabolism.

References

Understanding the mass spectrum of 1-Bromoheptane-d1

An In-Depth Technical Guide to the Mass Spectrum of 1-Bromoheptane-d1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 1-bromoheptane (B155011) and its deuterated analog, this compound. It covers the fundamental principles of fragmentation, experimental protocols for obtaining mass spectra, and a comparative analysis of the labeled and unlabeled compounds. The inclusion of a deuterium (B1214612) label provides valuable insights into the fragmentation mechanisms of alkyl halides. This document is intended for professionals in research and development who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Introduction to Mass Spectrometry of Haloalkanes

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the analysis of organic molecules, it provides information about the molecular weight and elemental composition and can be used to deduce the structure of the compound by analyzing its fragmentation patterns.[1] Electron ionization (EI) is a common ionization technique that uses a high-energy electron beam to ionize the analyte molecule, often causing it to fragment in a reproducible manner.[2]

Haloalkanes, such as 1-bromoheptane, exhibit characteristic fragmentation patterns in their mass spectra. A key feature is the presence of isotopic peaks for the halogen atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[3][4][5] This results in two molecular ion peaks (M and M+2) of nearly equal intensity, separated by two m/z units.[3][4][5]

Deuterium labeling, where a hydrogen atom is replaced by a deuterium atom, is a valuable tool in mass spectrometry.[6] It can be used to trace the pathways of fragmentation reactions, as the deuterium atom acts as a mass tag, shifting the m/z of fragments containing it by one mass unit. This guide will focus on this compound, assuming the deuterium is located at the first carbon position (1-bromo-1-d1-heptane), a common outcome of many synthetic labeling procedures.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for volatile compounds like haloalkanes.[2]

2.1. Sample Preparation

-

Standard Solution: Prepare a 100 ppm stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 ppm for GC-MS analysis.

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

2.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Mass Spectrum and Fragmentation of 1-Bromoheptane (Unlabeled)

The mass spectrum of unlabeled 1-bromoheptane serves as a baseline for understanding its deuterated analog. The molecular weight of 1-bromoheptane (C7H15Br) is approximately 178 g/mol for the 79Br isotope and 180 g/mol for the 81Br isotope.[7][8][9]

3.1. Data Presentation

The table below summarizes the major ions observed in the EI mass spectrum of 1-bromoheptane.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 178/180 | [C7H15Br]+• (Molecular Ion, M/M+2) | ~1 |

| 149/151 | [C5H10Br]+ | ~2 |

| 135/137 | [C4H8Br]+ | ~10 |

| 97 | [C7H13]+ | ~5 |

| 57 | [C4H9]+ | 100 (Base Peak) |

| 43 | [C3H7]+ | ~40 |

| 41 | [C3H5]+ | ~45 |

| 29 | [C2H5]+ | ~15 |

Data is compiled from publicly available spectral databases. Relative intensities are approximate.

3.2. Fragmentation Pathway

The fragmentation of 1-bromoheptane is initiated by the loss of a non-bonding electron from the bromine atom, forming the molecular ion. The weakest bond in this ion is the C-Br bond, and its cleavage is a major fragmentation pathway.

Figure 1. Simplified fragmentation pathway of 1-bromoheptane.

Predicted Mass Spectrum and Fragmentation of this compound

Assuming the deuterium is at the C-1 position (1-bromo-1-d1-heptane), the molecular weight will increase by one mass unit to 179/181 amu. The fragmentation pathways will be similar to the unlabeled compound, but the m/z of any fragment containing the C-1 carbon will be shifted by +1.

4.1. Comparative Data Presentation

The following table compares the predicted major ions for 1-bromo-1-d1-heptane with those of unlabeled 1-bromoheptane.

| Unlabeled 1-Bromoheptane | Predicted 1-Bromo-1-d1-heptane |

| m/z | Proposed Fragment |

| 178/180 | [C7H15Br]+• |

| 149/151 | [C5H10Br]+ |

| 135/137 | [C4H8Br]+ |

| 57 | [C4H9]+ |

| 43 | [C3H7]+ |

4.2. Fragmentation Pathway of 1-Bromo-1-d1-heptane

The fragmentation of the deuterated compound will proceed through similar pathways. The key difference will be the mass of the bromine-containing fragments. Fragments arising from the cleavage of the C-C bonds distant from the deuterium atom, such as the [C4H9]+ (m/z 57) and [C3H7]+ (m/z 43) ions, are not expected to contain the deuterium and will therefore appear at the same m/z as in the unlabeled spectrum. This helps confirm the location of the deuterium atom.

Figure 2. Predicted fragmentation of 1-bromo-1-d1-heptane.

Interpretation and Conclusion

The analysis of this compound demonstrates the utility of isotopic labeling in mass spectrometry. The +1 mass shift in the molecular ion and in fragments containing the C-Br bond confirms the incorporation of a single deuterium atom. The absence of a mass shift in fragments like the base peak at m/z 57 indicates that these fragments do not contain the C-1 carbon, providing strong evidence for the fragmentation mechanism.

This guide has provided a comprehensive overview of the mass spectrum of this compound. By understanding the characteristic isotopic patterns of bromine and the predictable mass shifts caused by deuterium labeling, researchers can confidently identify and characterize such molecules. The provided experimental protocol serves as a starting point for developing a robust analytical method, and the illustrated fragmentation pathways offer a clear rationale for interpreting the resulting mass spectra. This detailed approach is crucial for applications ranging from mechanistic organic chemistry to the development of labeled internal standards for quantitative pharmaceutical analysis.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. benchchem.com [benchchem.com]

- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Heptane, 1-bromo- [webbook.nist.gov]

- 8. Heptane, 1-bromo- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromoheptane-d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical fragmentation pattern of 1-bromoheptane-d1, a deuterated analog of 1-bromoheptane (B155011). Understanding the mass spectrometric behavior of such isotopically labeled compounds is crucial for their identification and quantification in complex matrices, a common requirement in metabolism studies, environmental analysis, and synthetic chemistry. This document outlines the primary fragmentation pathways, presents predicted mass-to-charge ratios (m/z) and their relative abundances, details a generalized experimental protocol for analysis, and provides visual representations of the fragmentation logic and experimental workflow.

Introduction to Mass Spectrometry of Alkyl Halides

Electron Ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. Upon electron impact, molecules are ionized to form a molecular ion (M+•), which can then undergo a series of fragmentation reactions to produce a unique mass spectrum that serves as a chemical fingerprint.

For alkyl halides, two predominant fragmentation pathways are typically observed:

-

α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the halogen-bearing carbon. This process is favorable as it leads to the formation of a resonance-stabilized cation.

-

Halogen Cleavage: This pathway involves the direct cleavage of the carbon-halogen bond, resulting in the formation of a carbocation and a halogen radical.

The presence of isotopes, such as the naturally occurring 79Br and 81Br (in an approximate 1:1 ratio), results in characteristic isotopic patterns in the mass spectrum, with ion clusters appearing at M+ and M+2.

Theoretical Fragmentation Pattern of this compound

For the purpose of this guide, we will consider this compound to be deuterated at the C1 position ([1-d1]-1-bromoheptane). The molecular weight of 1-bromoheptane is 179.10 g/mol (using the monoisotopic mass of 79Br). The incorporation of one deuterium (B1214612) atom increases the molecular weight by approximately 1 atomic mass unit.

The following table summarizes the predicted key fragment ions for both 1-bromoheptane and this compound, assuming ionization by electron impact.

| Fragment Ion | Structure | m/z (1-Bromoheptane) | m/z (this compound) | Relative Intensity (Approx.) | Comments |

| [M]+• | [CH3(CH2)6Br]+• | 178/180 | 179/181 | Low | Molecular ion peak cluster, showing the characteristic Br isotope pattern. |

| [M-Br]+ | [CH3(CH2)6]+ | 99 | 99 | Moderate | Loss of the bromine radical. The deuterium is not lost in this fragment. |

| [M-C2H5]+ | [CH3(CH2)4Br]+ | 149/151 | 150/152 | Moderate | α-cleavage, loss of an ethyl radical. The fragment retains the deuterium. |

| [M-C3H7]+ | [CH3(CH2)3Br]+ | 135/137 | 136/138 | High | α-cleavage, loss of a propyl radical. The fragment retains the deuterium. |

| [M-C4H9]+ | [CH3(CH2)2Br]+ | 121/123 | 122/124 | Moderate | α-cleavage, loss of a butyl radical. The fragment retains the deuterium. |

| [M-C5H11]+ | [CH2DBr]+ | 107/109 | 108/110 | High | α-cleavage, loss of a pentyl radical. This is a key diagnostic fragment. |

| [C4H9]+ | [CH3(CH2)3]+ | 57 | 57 | High | Alkyl fragment, often the base peak in the spectrum of long-chain alkanes. |

| [C3H7]+ | [CH3(CH2)2]+ | 43 | 43 | High | Alkyl fragment. |

| [C2H5]+ | [CH3CH2]+ | 29 | 29 | Moderate | Alkyl fragment. |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The primary fragmentation routes are visualized in the following diagram.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A generalized protocol is provided below.

4.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).

-

Capillary Column: A non-polar or medium-polarity column is recommended (e.g., HP-5ms, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

4.2. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

4.3. MS Conditions

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 20 - 300

-

Solvent Delay: 3 minutes

4.4. Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The theoretical fragmentation pattern of this compound provides a valuable roadmap for its identification and characterization by mass spectrometry. The key diagnostic fragments arise from α-cleavage and the loss of the bromine radical, with the deuterium label causing a predictable +1 m/z shift in fragments containing the C1 position. The provided experimental protocol and workflow offer a robust starting point for researchers in various scientific disciplines to confidently analyze this and similar deuterated compounds. Careful interpretation of the mass spectrum, in conjunction with the principles outlined in this guide, will facilitate accurate structural elucidation and quantification.

Introduction: Unveiling Reaction Mechanisms with Heavy Hydrogen

An In-depth Technical Guide to the Role of Deuterated Compounds in Kinetic Isotope Effect Studies

For: Researchers, Scientists, and Drug Development Professionals

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and drug development, offering profound insights into the mechanisms of chemical reactions.[1][2][3] It manifests as a change in the rate of a reaction when an atom in one of the reactants is substituted with one of its isotopes.[1][4] The most pronounced effects are observed when hydrogen (¹H) is replaced by its heavier, stable isotope, deuterium (B1214612) (²H or D), due to the significant relative mass difference.[1][5] This guide provides a comprehensive overview of the principles, experimental evaluation, and strategic application of the deuterium KIE in elucidating reaction mechanisms and enhancing the properties of pharmaceuticals.

The Theoretical Foundation of the Deuterium Kinetic Isotope Effect

The origin of the deuterium KIE lies in the principles of quantum mechanics and vibrational energy. The covalent bond between two atoms is not static but vibrates at a specific frequency. The energy of the lowest vibrational state, known as the Zero-Point Energy (ZPE), is mass-dependent.[1]

A carbon-deuterium (C-D) bond, being stronger and vibrating at a lower frequency than a carbon-hydrogen (C-H) bond, possesses a lower ZPE.[4][5][6] Consequently, more energy is required to cleave a C-D bond compared to a C-H bond, leading to a higher activation energy for the reaction and a slower reaction rate.[1][5] This phenomenon is the cornerstone of the deuterium KIE.

There are two primary classifications of the kinetic isotope effect:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1][2] For C-H bond cleavage, the theoretical maximum for a non-tunneling primary KIE (kH/kD) is approximately 7 at room temperature, though values can be larger if quantum tunneling occurs.[1][2][7] A significant PKIE is strong evidence that C-H bond cleavage is part of the rate-limiting step.[8][9]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step.[1][2] SKIEs are typically much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[2][10] They often provide information about changes in hybridization or the steric environment of the transition state.[2][11]

Below is a diagram illustrating the energetic differences between C-H and C-D bond cleavage.

Caption: Energetic basis of the primary kinetic isotope effect.

Quantitative Data Presentation

The magnitude of the deuterium KIE provides valuable information about the transition state of a reaction. The following tables summarize typical quantitative data for primary and secondary KIEs.

| Reaction Type | Example | kH/kD Value | Implication |

| Primary KIEs | |||

| E2 Elimination | Elimination of HBr from 2-bromopropane | ~6.7 | C-H bond cleavage is in the rate-determining step.[9] |

| Aromatic Substitution | Bromination of Acetone | ~7.0 | Tautomerization involving C-H bond breaking is rate-limiting.[12] |

| Enzymatic Oxidation | Cytochrome P450-mediated metabolism | 1 - 12 | C-H bond cleavage is at least partially rate-limiting.[8][13] |

| Secondary KIEs | |||

| SN1 Solvolysis | Hydrolysis of a secondary alkyl halide | ~1.1 - 1.25 | Change in hybridization from sp³ to sp² at the reaction center.[1] |

| SN2 Substitution | Reaction of methyl bromide with cyanide | ~1.08 | Indicates a tight transition state with significant bond formation and breaking.[1] |

| Inverse SKIE | Nucleophilic addition to a carbonyl | ~0.8 - 0.9 | Change in hybridization from sp² to sp³, leading to a sterically more crowded transition state.[14] |

Experimental Protocols for KIE Determination

The experimental determination of a KIE involves synthesizing the deuterated compound and comparing its reaction rate to that of the non-deuterated analogue.

Synthesis of Deuterated Compounds

The synthesis of specifically labeled deuterated compounds is a critical first step. Common methods include:

-

Deuterium Gas (D₂): Used for catalytic reduction of double or triple bonds.

-

Deuterated Solvents (e.g., D₂O, CD₃OD): Can be used for H/D exchange reactions, often catalyzed by acid or base.[15]

-

Deuterated Reagents: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful reducing agents that introduce deuterium.[15]

Purity of the deuterated substrate is paramount, especially for intermolecular competition experiments, with atomic excess preferably greater than 98%.[8]

Kinetic Measurements

Two main approaches are used to measure the KIE:

-

Non-competitive Method: The rates of the deuterated and non-deuterated reactants are measured in separate experiments under identical conditions. This method can determine KIEs on both Vmax and V/K in enzyme kinetics.[8]

-

Competitive Method: A mixture of the deuterated and non-deuterated reactants is allowed to react. The relative amounts of deuterated and non-deuterated products are measured over the course of the reaction. This method is highly precise and is often used for measuring small KIEs.[16]

Analytical Techniques

Several analytical techniques are employed to monitor the reaction progress and determine isotope ratios:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the starting material and the appearance of the product. It can also be used to determine the isotopic purity of the labeled compound.[1][17]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can separate and quantify the reactants and products based on their mass-to-charge ratio, making it ideal for KIE measurements.[12][16]

-

Isotope Ratio Mass Spectrometry (IRMS): This is a highly sensitive method for precisely measuring isotope ratios, particularly for natural abundance KIE measurements.[1][16]

The following diagram outlines a general workflow for the experimental determination of a KIE.

Caption: A generalized workflow for determining the kinetic isotope effect.

Interpreting KIE Data: From Numbers to Mechanisms

The value of the KIE is a diagnostic tool for understanding reaction mechanisms. The interpretation, however, requires careful consideration of the reaction context.

A logical approach to interpreting KIE values is presented in the diagram below.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. jmest.org [jmest.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ias.ac.in [ias.ac.in]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kinetics [faculty.csbsju.edu]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. chem.libretexts.org [chem.libretexts.org]